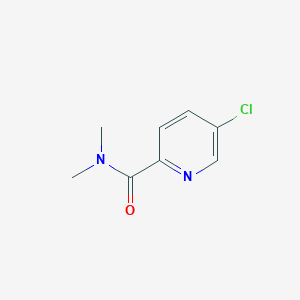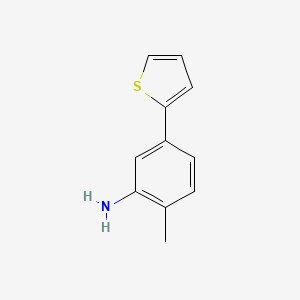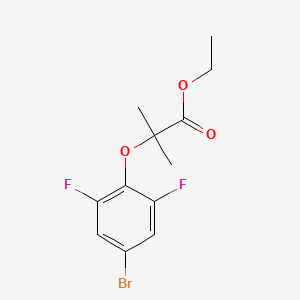![molecular formula C14H28Cl2N2 B1396794 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride CAS No. 1332528-78-5](/img/structure/B1396794.png)
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
説明
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride (hereinafter referred to as “the compound”) is a synthetic organic compound with the chemical formula C12H23NCl2. It is a colorless to yellowish-white crystalline powder that is soluble in water and ethanol. The compound has a variety of applications in scientific research, including use as a catalyst and reagent in organic synthesis. It has also been studied for its biochemical and physiological effects on various biological systems.
科学的研究の応用
Synthesis and Structural Studies
- N- and S-Alkylation Studies : A study by El-Emam and Lehmann (1997) explored the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, yielding S-(2-aminoethyl) derivatives and N-(2-aminoethyl) derivatives (El-Emam & Lehmann, 1997).
- Synthesis of β-Aminoketones : Makarova et al. (2002) synthesized 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction, which is relevant to the chemical structure and synthesis methods related to adamantyl amines (Makarova et al., 2002).
Chemical Reactions and Modifications
- Formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide : Borkenhagen et al. (1996) reported the synthesis of N-methyl-N′-(2-morpholinoethyl)anthranilamide and N-methyl-N′-(l-adamantyl)anthranilamide, demonstrating the interaction of adamantyl amines with other chemical compounds (Borkenhagen et al., 1996).
Biological Activity Studies
- Antimicrobial and Anti-inflammatory Activity : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activity of certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showing potential biological activities of adamantyl derivatives (Al-Abdullah et al., 2014).
Pharmaceutical Research
- Synthesis of Fluorescent Heterocyclic Aminoadamantanes : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, aiming to develop novel ligands for neurological assays. These derivatives exhibited multifunctional neuroprotective activity, indicating the potential of adamantyl amines in pharmaceutical applications (Joubert et al., 2011).
Polymer Chemistry
- Poly(methyl acrylate) with Amantadine Functionality : A study by Kavitha and Singha (2009) involved the preparation of poly(methyl acrylate)s bearing an amino adamantyl group via atom transfer radical polymerization. This highlights the use of adamantyl amines in developing polymers with specific functionalities (Kavitha & Singha, 2009).
作用機序
The environment can influence the action of a compound in several ways. Factors such as pH, temperature, and the presence of other substances can affect the stability, solubility, and reactivity of the compound .
Pharmacokinetics, which refers to how the body processes a drug, is influenced by factors such as absorption, distribution, metabolism, and excretion . These processes can be affected by the chemical properties of the compound, as well as physiological factors such as the patient’s age, sex, health status, and genetic makeup .
生化学分析
Biochemical Properties
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as sphingosine kinase 2 (SphK2), where it acts as an inhibitor . This interaction is crucial as SphK2 is involved in the regulation of sphingosine-1-phosphate (S1P) levels, a lipid signaling molecule that influences numerous cellular processes. The compound’s interaction with SphK2 highlights its potential in modulating lipid signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human leukemia U937 cells, the compound has been observed to accumulate within the cells, leading to a suppression of S1P levels . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SphK2, the compound can alter the balance of pro-apoptotic and anti-apoptotic signals, potentially influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of SphK2 involves binding to the enzyme’s active site, preventing the phosphorylation of sphingosine to S1P . This inhibition disrupts the S1P signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may influence other signaling pathways through indirect effects on lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies in vitro have shown sustained inhibition of SphK2 activity and consistent suppression of S1P levels . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SphK2 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a threshold for safe and effective use, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid signaling. It interacts with enzymes such as SphK2, influencing the conversion of sphingosine to S1P . This interaction affects metabolic flux and the levels of various metabolites within the cell. The compound’s impact on lipid metabolism underscores its potential in modulating cellular signaling networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic nature facilitates its accumulation in cellular membranes, where it can interact with membrane-associated enzymes such as SphK2 . This localization is critical for its inhibitory effects on lipid signaling pathways.
Subcellular Localization
The subcellular localization of this compound is primarily within cellular membranes, particularly those associated with the endoplasmic reticulum and Golgi apparatus . This localization is driven by its lipophilic properties and potential targeting signals within its structure. The compound’s presence in these compartments is essential for its activity and function in modulating lipid signaling and metabolism.
特性
IUPAC Name |
2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16;;/h11H,2-10,15-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCUWQRBLESKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)

![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)







